The compound "N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide" represents a class of formamide derivatives that have been explored for various biological activities and applications. Research into similar compounds has demonstrated a range of potential uses, from antagonism at NMDA receptor subtypes to antibacterial properties and even herbicidal activities. This analysis will delve into the characteristics and applications of related compounds to provide insight into the potential of "N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide".
Analogues of formamides, such as the series of para-substituted N-(beta-styryl)formamides, have shown promising antibacterial activity. Some of these analogues were found to be twice as active as tuberin against Mycobacterium phlei and also exhibited inhibitory effects on Staphylococcus aureus3. This suggests that formamide derivatives could be a valuable addition to the arsenal of antibacterial agents.
In the agricultural sector, formamide derivatives have been investigated for their herbicidal properties. A study on N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl]substitued formamide derivatives, however, indicated that these compounds did not exhibit herbicidal activities at the tested concentration4. This highlights the importance of structural activity relationships in the design of effective herbicidal agents.
The polymorphism of compounds like 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) has been extensively characterized, which is crucial for pharmaceutical applications2 5. Polymorphism can affect the bioavailability and stability of a drug, and understanding these properties is essential for the development of safe and effective pharmaceuticals.
The synthesis of N-FORMYL-1-(2-AMINO-1-(4-METHOXYPHENYL)ETHYL)CYCLOHEXANOL typically involves several steps:
The molecular structure of N-FORMYL-1-(2-AMINO-1-(4-METHOXYPHENYL)ETHYL)CYCLOHEXANOL can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure:
N-FORMYL-1-(2-AMINO-1-(4-METHOXYPHENYL)ETHYL)CYCLOHEXANOL can participate in various chemical reactions:
The mechanism of action of N-FORMYL-1-(2-AMINO-1-(4-METHOXYPHENYL)ETHYL)CYCLOHEXANOL is still under investigation, but it is believed to involve interactions with neurotransmitter systems:
Research indicates that compounds with similar structures often interact with receptors involved in pain modulation and mood regulation, suggesting potential applications in treating depression and chronic pain conditions.
Melting point data indicates that specific derivatives may have varying physical properties that influence their application in pharmaceuticals .
N-FORMYL-1-(2-AMINO-1-(4-METHOXYPHENYL)ETHYL)CYCLOHEXANOL has several notable applications:
The systematic name N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide provides complete structural information according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This nomenclature explicitly defines three critical molecular components: (1) the N-formyl group (-NH-CHO) attached to (2) an ethylamine backbone bearing (3) both a 4-methoxyphenyl substituent and a hydroxycyclohexyl moiety at the alpha carbon position. The compound is alternatively designated as N-Formyl-O-desmethylvenlafaxine, reflecting its metabolic relationship to the antidepressant venlafaxine [2] [5] [6].
The compound features a stereogenic center at the carbon bearing the methoxyphenyl and aminoethyl groups, creating potential for (R)- and (S)- enantiomers. However, the material is typically described and utilized in racemic form for synthetic applications. Key structural elements include:
Table 1: Fundamental Chemical Identifiers
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide |
Alternative Name | N-Formyl-1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol |
CAS Registry Number | 272788-07-5 |
Molecular Formula | C₁₆H₂₃NO₃ |
Exact Mass | 277.1678 g/mol |
This compound serves as a pivotal synthetic precursor in the multi-step production pathway of venlafaxine, a first-line Serotonin-Norepinephrine Reuptake Inhibitor medication. Its importance lies specifically in the synthesis of N,O-Didesmethylvenlafaxine, which constitutes both a metabolic derivative and process-related impurity of the active pharmaceutical ingredient. The strategic placement of the formyl group protects the primary amine functionality during critical transformations, preventing undesirable side reactions and optimizing overall process yield. This protective role proves essential when the molecule undergoes subsequent N-demethylation to yield the pharmacologically active secondary amine structure inherent to venlafaxine's mechanism of action [1] [2] .
The synthetic route typically involves:
Table 2: Synthetic Progression to Venlafaxine
Synthetic Stage | Key Transformation | Role of N-Formyl Intermediate |
---|---|---|
Initial Precursor | 1-(Cyanomethyl)-cyclohexanol + 4-Methoxybenzyl halide → Nitrile Intermediate | Provides carbon skeleton |
Intermediate I | Nitrile reduction → Primary amine | Forms unprotected amine |
Intermediate II | Amine formulation → N-Formyl compound | Protects amine during purification/storage |
Final Steps | N-Demethylation → Venlafaxine base | Controlled deprotection enables high yield |
The molecule's structural design facilitates purification advantages over unprotected amines, particularly regarding crystallinity and chromatographic behavior. This becomes operationally critical in maintaining batch-to-batch consistency during large-scale pharmaceutical manufacturing. The electron-rich methoxyphenyl group additionally provides distinctive ultraviolet chromophores (λₘₐₓ ~280 nm) that enable reaction monitoring through spectroscopic methods throughout the synthetic sequence [4] [10].
Within quality control frameworks for venlafaxine-based medications, N-Formyl-1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol holds recognized status as a specified process-related impurity. Designated as Venlafaxine Impurity C in pharmacopeial monographs, this compound requires strict monitoring according to International Council for Harmonisation guidelines (ICH Q3A/B) governing pharmaceutical impurities. Its presence in final drug substances originates primarily from:
Analytical methodologies for detecting and quantifying this impurity employ reversed-phase high-performance liquid chromatography with ultraviolet detection, typically employing C18 stationary phases and buffered mobile phases. Modern approaches increasingly utilize liquid chromatography-mass spectrometry, capitalizing on the compound's diagnostic mass fragmentation pattern (m/z 277 → 232 → 121). Certified reference materials for this impurity exhibit rigorous characterization through quantitative nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and differential scanning calorimetry to ensure metrological traceability [7] [9].
Table 3: Analytical Characterization in Pharmaceutical Quality Control
Analytical Parameter | Specification | Significance |
---|---|---|
Identification Threshold | 0.1% (venlafaxine HCl) | Requires identification per ICH guidelines |
Quantification Method | HPLC-UV (230-280 nm) | Standardized pharmacopeial approach |
Mass Spectral Signature | [M+H]+ = 278.1751 | Confirms identity against isobaric impurities |
qNMR Certification | Purity assignment ±0.5% | Ensures reference material integrity |
Typical Specification Limit | ≤0.15% in drug substance | Prevents pharmacological interference |
The compound's significance extends beyond routine quality control into stability investigations, where its formation kinetics provide insight into degradation mechanisms under thermal and humidity stress. Furthermore, the impurity profile informs process optimization studies aimed at minimizing residual levels through improved reaction stoichiometry, enhanced purification protocols, or catalytic system modifications. This comprehensive impurity control strategy ensures final drug product safety while maintaining therapeutic efficacy—a critical consideration for medications targeting chronic neurological conditions requiring extended-duration therapy [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: